molecular formula C15H15F3N4O4 B2423350 ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate CAS No. 1421484-30-1

ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Cat. No.: B2423350
CAS No.: 1421484-30-1
M. Wt: 372.304
InChI Key: AMGLGMHEZPZBGV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is an intriguing compound characterized by its unique triazole structure coupled with trifluoromethyl, oxo, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate generally involves:

  • Condensation Reaction: : This starts with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.

  • Amination: : Introduction of the amino group onto the triazole ring.

  • Acylation: : Acylation of the aminotriazole with ethyl 2-bromo-2-(benzoyl)acetate to produce the final compound.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and advanced catalytic systems can be employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions including:

  • Substitution Reactions: : Commonly involves nucleophilic substitution where the ester or amino group can be targeted.

  • Reduction and Oxidation: : Though more stable to oxidation, selective reduction can alter the oxo group.

  • Hydrolysis: : The ester group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • For Substitution: : Alkylating agents and nucleophiles under mild conditions.

  • For Reduction: : Hydrogenation catalysts like Pd/C.

  • For Hydrolysis: : Acidic (HCl) or basic (NaOH) media.

Major Products

  • Substitution reactions yield derivatives with altered functional groups.

  • Reduction generally targets the oxo group, leading to hydroxyl derivatives.

  • Hydrolysis converts the ester to carboxylic acid derivatives.

Scientific Research Applications

The compound sees application across multiple disciplines:

  • Chemistry: : Used as a reagent and intermediate in synthesis.

  • Biology: : Helps in the study of biochemical pathways and enzyme interactions.

  • Medicine: : Investigated for its potential as an antifungal, antibacterial, or anticancer agent.

  • Industry: : Used in material sciences for developing advanced polymers and coatings.

Mechanism of Action

Effects and Molecular Targets

The triazole and trifluoromethyl groups are crucial:

  • Triazole Ring: : Known for its role in inhibiting enzymes by binding to heme groups in cytochromes.

  • Trifluoromethyl Group: : Enhances membrane permeability and metabolic stability.

Pathways Involved

The compound interferes with specific enzymatic pathways, potentially inhibiting cell wall synthesis or disrupting metabolic processes crucial for microorganism survival.

Comparison with Similar Compounds

Uniqueness

  • Triazole Derivatives: : Compared to simple triazoles, this compound's trifluoromethyl and benzoate groups confer enhanced biological activity and stability.

  • Fluorinated Compounds: : Compared to other fluorinated compounds, the unique triazole structure offers a distinct mode of action.

List of Similar Compounds

  • 1,2,4-Triazole-3-thione

  • Benzotriazole

  • Fluconazole (another triazole derivative)

  • Ethyl 4-(trifluoromethyl)benzoate

This article touches on the different facets of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, but remember, each section can be delved into much deeper if needed. Hope this helps quench your curiosity!

Properties

IUPAC Name

ethyl 2-[[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O4/c1-3-26-12(24)9-6-4-5-7-10(9)19-11(23)8-22-14(25)21(2)13(20-22)15(16,17)18/h4-7H,3,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLGMHEZPZBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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